2-Chloro-6-methylbenzenesulfonyl chloride
Overview
Description
2-Chloro-6-methylbenzenesulfonyl chloride is an organic compound with the chemical formula C7H6Cl2O2S. It is a white solid crystal that is insoluble in water at room temperature . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
2-Chloro-6-methylbenzenesulfonyl chloride is typically synthesized by reacting p-methylbenzenesulfonyl chloride with thionyl chloride. The reaction is usually carried out at room temperature, and the 6-methyl position is selectively substituted . Industrial production methods often involve similar processes but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
2-Chloro-6-methylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less common, it can potentially undergo these reactions under suitable conditions.
Common Reagents and Conditions: Typical reagents include thionyl chloride for synthesis and various nucleophiles for substitution reactions. The reaction conditions often involve room temperature or slightly elevated temperatures.
Major Products: The major products formed depend on the specific nucleophiles used in substitution reactions, leading to a variety of sulfonyl derivatives.
Scientific Research Applications
2-Chloro-6-methylbenzenesulfonyl chloride has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-6-methylbenzenesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
2-Chloro-6-methylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Lacks the chloro and methyl substituents, making it less reactive in certain substitution reactions.
p-Toluenesulfonyl chloride: Similar but lacks the chloro substituent, affecting its reactivity and applications.
2-Chlorobenzenesulfonyl chloride: Lacks the methyl group, which can influence its reactivity and the types of reactions it undergoes.
These comparisons highlight the unique reactivity and applications of this compound due to its specific substituents.
Properties
IUPAC Name |
2-chloro-6-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVZVTWCAGCLCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577476 | |
Record name | 2-Chloro-6-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25300-37-2 | |
Record name | 2-Chloro-6-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25300-37-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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